Tert-butyl 3-bromo-5-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-bromo-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)7-4-8(12)6-9(5-7)13(15)16/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNMXSXRBJESFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Role of Tert Butyl 3 Bromo 5 Nitrobenzoate in Synthesis
The structural features of tert-butyl 3-bromo-5-nitrobenzoate make it a highly useful intermediate for constructing complex molecules. Its design incorporates functionalities that guide reactions and protect certain parts of the molecule, enabling chemists to build molecular architectures with a high degree of control.
Nitrobenzoate esters are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a nitro group (-NO₂) and an ester group (-COOR). These compounds are frequently employed in organic synthesis. For instance, methyl m-nitrobenzoate is synthesized through the nitration of methyl benzoate (B1203000). orgsyn.org The synthesis of various 4-nitro-benzoate derivatives has also been explored for different applications. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical properties of the aromatic ring. numberanalytics.com
The bromine and nitro groups attached to the benzoate core of this compound are not merely passive components; they are crucial directors of chemical reactivity. Both the bromo and the nitro substituents are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution. numberanalytics.comrutgers.edu
This deactivation means that the benzene ring is less likely to react with electrophiles. rutgers.edu Furthermore, these groups direct any incoming electrophiles to the meta position relative to themselves. numberanalytics.commasterorganicchemistry.com In the case of this compound, the bromine is at position 3 and the nitro group is at position 5. This substitution pattern is a result of a directed synthesis strategy, where the order of adding substituents is critical. For example, to create a meta-disubstituted product like m-bromonitrobenzene, nitration (a meta-directing step) is typically performed before bromination. masterorganicchemistry.com This controlled reactivity is essential for building complex molecules where specific substitution patterns are required.
The tert-butyl ester group is widely used in organic synthesis as a protecting group for carboxylic acids. fiveable.methieme-connect.com Its primary function is to mask the reactive carboxylic acid functionality, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. fiveable.me
Key features of the tert-butyl ester as a protecting group include:
Stability : It is stable under a variety of reaction conditions, including those involving nucleophiles and reducing agents. thieme-connect.com
Steric Hindrance : The bulky tert-butyl group provides significant steric hindrance, which helps to shield the ester from attack. fiveable.me
Cleavage : The protection is temporary, and the tert-butyl ester can be selectively removed (deprotected) under acidic conditions to regenerate the carboxylic acid. fiveable.methieme-connect.com This selective removal is a key advantage, allowing for precise control over the synthetic sequence. youtube.com
The synthesis of tert-butyl esters can be achieved through several methods, such as the reaction of a carboxylic acid with tert-butanol (B103910) or isobutene in the presence of an acid catalyst. thieme-connect.com
Aryl halides (aromatic compounds containing a halogen) and nitroarenes (aromatic compounds containing a nitro group) are fundamental building blocks in modern organic synthesis. Research continues to uncover new ways to utilize these versatile compounds.
Aryl halides are common partners in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which forms carbon-nitrogen (C-N) bonds. rsc.org Recent research has focused on developing more efficient and environmentally friendly methods. For example, a catalytic system using bimetallic palladium-copper (Pd-Cu) nanocatalysts in water has been developed for the C-N cross-coupling of aryl halides with nitroarenes, which act as the amine source. acs.org
Nitroarenes themselves are valuable synthetic intermediates. They can be reduced to form arylamines, which are precursors to a vast array of pharmaceuticals and materials. numberanalytics.com More recently, nitroarenes have been used directly as coupling partners, eliminating the need to pre-form the corresponding arylamine. rsc.org This approach simplifies synthetic routes and reduces waste. rsc.org These advancements highlight the ongoing efforts to develop more powerful and sustainable methods for constructing complex molecules from readily available starting materials like aryl halides and nitroarenes.
Interactive Data Table: Compound Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 641570-93-6 | C₁₁H₁₂BrNO₄ | 302.12 |
| 1-Bromo-3-(tert-butyl)-5-methylbenzene | 193905-94-1 | C₁₁H₁₅Br | 227.14 |
| 5-Bromo-2-methyl-3-nitrobenzoic Acid | 107650-20-4 | C₈H₆BrNO₄ | 260.04 |
| Methyl m-nitrobenzoate | 618-95-1 | C₈H₇NO₄ | 181.15 |
| m-Nitrobenzoic acid | 121-92-6 | C₇H₅NO₄ | 167.12 |
| 4-amino-3-nitrobenzoic acid methyl ester | 39871-71-7 | C₈H₈N₂O₄ | 196.16 |
| Tert-butyl bromoacetate | 5292-43-3 | C₆H₁₁BrO₂ | 195.05 |
Synthetic Methodologies and Reaction Optimization for Tert Butyl 3 Bromo 5 Nitrobenzoate
Direct Esterification Approaches
Direct esterification focuses on forming the tert-butyl ester bond as a key step, starting from 3-bromo-5-nitrobenzoic acid. This approach is common for synthesizing esters when the corresponding carboxylic acid is readily available. The primary challenge in this specific synthesis is the steric hindrance of the tert-butyl group, which can make traditional esterification methods inefficient.
Esterification of 3-Bromo-5-nitrobenzoic Acid with Tert-butanol (B103910)
The direct reaction between 3-bromo-5-nitrobenzoic acid and tert-butanol is a direct route to the target compound. However, the reactivity of the tertiary alcohol necessitates specific catalytic systems to achieve viable yields.
While direct acid-catalyzed esterification of glycerol with tert-butanol has been reported, demonstrating the feasibility of the reaction under certain conditions, the propensity for side reactions remains a significant drawback for this particular substrate mdpi.com. Optimization would require carefully controlled conditions, such as low temperatures and the use of a large excess of tert-butanol, to favor the esterification pathway over elimination.
To circumvent the harsh conditions of acid catalysis, coupling reagents are employed to activate the carboxylic acid under milder, neutral conditions. The Steglich esterification is a prominent example, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) organic-chemistry.orgwikipedia.org. This method is particularly effective for sterically hindered alcohols like tert-butanol organic-chemistry.org.
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the reaction of 3-bromo-5-nitrobenzoic acid with DCC. DMAP, being a more potent nucleophile than tert-butanol, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester"). This species is not susceptible to the intramolecular rearrangement that can form a stable N-acylurea byproduct wikipedia.org. The sterically hindered tert-butanol can then efficiently attack the activated acylpyridinium intermediate to form the final ester, Tert-butyl 3-bromo-5-nitrobenzoate, and the protonated DMAP catalyst is regenerated. The main byproduct of this reaction is dicyclohexylurea (DCU), which is sparingly soluble in most organic solvents and can often be removed by simple filtration wikipedia.org.
| Reagent/Condition | Purpose | Key Advantages |
|---|---|---|
| 3-Bromo-5-nitrobenzoic Acid | Starting Material (Acid Component) | Provides the core chemical structure. |
| Tert-butanol | Starting Material (Alcohol Component) | Provides the tert-butyl ester group. |
| DCC (N,N'-dicyclohexylcarbodiimide) | Coupling/Activating Agent | Activates the carboxylic acid for nucleophilic attack. |
| DMAP (4-dimethylaminopyridine) | Nucleophilic Catalyst | Accelerates the reaction, suppresses side reactions, and enables esterification with sterically hindered alcohols organic-chemistry.orgwikipedia.org. |
| Aprotic Solvent (e.g., Dichloromethane) | Reaction Medium | Solubilizes reactants and does not interfere with the reaction. |
| Room Temperature | Reaction Condition | Mild conditions prevent degradation of sensitive functional groups and avoid elimination of tert-butanol wikipedia.org. |
Utilization of Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Mixed Anhydrides)
An alternative to in-situ activation of the carboxylic acid is the pre-formation of a highly reactive derivative, most commonly an acid chloride. This two-step process involves first converting 3-bromo-5-nitrobenzoic acid into 3-bromo-5-nitrobenzoyl chloride chemnorm.comsigmaaldrich.com. This activation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Once the highly electrophilic 3-bromo-5-nitrobenzoyl chloride is isolated, it can be reacted with tert-butanol. This reaction is generally rapid and efficient. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to the reaction mixture to scavenge the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion and preventing potential acid-catalyzed side reactions with the tert-butanol. This method avoids the use of DCC and the subsequent removal of DCU, offering a different set of procedural advantages and challenges, primarily related to the handling of the moisture-sensitive acid chloride intermediate.
Sequential Functionalization Strategies on Benzene (B151609) Core Precursors
This synthetic paradigm involves building the target molecule by performing sequential reactions on a simpler, less functionalized benzene ring. This approach can be advantageous if the starting materials are more accessible or if it allows for better control over regiochemistry.
Bromination of Tert-butyl 3-nitrobenzoate
This strategy begins with the synthesis of Tert-butyl 3-nitrobenzoate, which can be prepared via the methods described in section 2.1 from 3-nitrobenzoic acid. The subsequent key step is the electrophilic aromatic substitution—specifically, bromination—of this substrate.
The regiochemical outcome of the bromination is directed by the existing substituents on the benzene ring. Both the nitro group (-NO₂) and the tert-butoxycarbonyl group (-CO₂tBu) are electron-withdrawing and act as meta-directors. Since they direct the incoming electrophile to the same position (C5, which is meta to both), the bromination is expected to be highly regioselective, yielding the desired 3-bromo-5-nitro substitution pattern.
A relevant analogue for this reaction is the bromination of 3-nitrobenzaldehyde, which can be effectively carried out using N-bromosuccinimide (NBS) in concentrated sulfuric acid to yield 3-bromo-5-nitrobenzaldehyde with high yield chemicalbook.com. A similar approach could be applied to Tert-butyl 3-nitrobenzoate. Alternatively, classical bromination conditions using liquid bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) could also be employed. The strong deactivation of the ring by two meta-directing groups means that forcing conditions (e.g., elevated temperatures) may be necessary to achieve a reasonable reaction rate.
| Reagent/Condition | Purpose | Expected Outcome/Considerations |
|---|---|---|
| Tert-butyl 3-nitrobenzoate | Starting Material | Substrate for electrophilic bromination. |
| N-Bromosuccinimide (NBS) / H₂SO₄ | Brominating Agent / Acid Catalyst | Provides an electrophilic bromine source under strong acidic conditions, proven effective in analogous systems chemicalbook.com. |
| Br₂ / FeBr₃ | Alternative Brominating Agent / Lewis Acid Catalyst | Classic conditions for brominating deactivated aromatic rings. |
| Elevated Temperature | Reaction Condition | May be required to overcome the strong deactivation of the aromatic ring by the nitro and ester groups. |
Nitration of Tert-butyl 3-bromobenzoate
The synthesis of this compound is commonly achieved through the electrophilic aromatic substitution, specifically the nitration of its precursor, Tert-butyl 3-bromobenzoate. This reaction introduces a nitro group (-NO₂) onto the aromatic ring. The process typically involves treating the starting ester with a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comnih.gov
The reaction proceeds as the π-electrons of the benzene ring attack the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.gov This step is typically the rate-determining step of the reaction. masterorganicchemistry.com In the final, rapid step, a weak base (such as water or the bisulfate ion, HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, this compound. masterorganicchemistry.com
Typical Reaction Conditions for Nitration:
| Parameter | Condition | Purpose |
| Starting Material | Tert-butyl 3-bromobenzoate | The substrate for nitration. |
| Reagents | Concentrated Nitric Acid (HNO₃) & Concentrated Sulfuric Acid (H₂SO₄) | Generates the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com |
| Temperature | Controlled, often low temperatures (e.g., 0-10 °C) | To prevent over-nitration and side reactions. |
| Solvent | Often the acid mixture itself or an inert solvent. | Provides the medium for the reaction. |
Regioselective Control in Multi-Step Derivatization
The specific formation of the 3-bromo-5-nitro isomer is a direct result of the directing effects of the substituents already present on the benzene ring: the bromine atom and the tert-butyl ester group (-COOC(CH₃)₃). In electrophilic aromatic substitution, these groups influence the position of the incoming electrophile (the nitro group). ijrar.org
Bromo Group (-Br): The bromine atom is an ortho, para-director. Although it is an electron-withdrawing group via induction, it possesses lone pairs of electrons that can be donated into the ring through resonance, stabilizing the cationic intermediate when the attack occurs at the ortho and para positions. ijrar.org
Tert-butyl ester Group (-COOC(CH₃)₃): This group is a deactivating, meta-director. It is strongly electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance effect of the carbonyl group. This withdrawal of electron density deactivates the ring towards electrophilic attack and directs the incoming group to the meta position, which is less destabilized than the ortho and para positions. ijrar.orgquora.com
In the case of Tert-butyl 3-bromobenzoate, the positions on the ring are influenced as follows:
The position meta to the ester group are positions 1 (already substituted), 3 (already substituted), and 5.
The positions ortho and para to the bromo group are positions 2, 4, and 6.
The nitration occurs at the 5-position because this is the only position that satisfies the directing effect of the powerful meta-directing ester group while also being influenced by the ortho, para-directing bromo group. The directing effects of substituents are crucial for achieving the desired regioselectivity in the synthesis of polysubstituted aromatic compounds. ijrar.org
Advanced Synthetic Transformations for Analogous Tert-butyl Benzoates
Catalytic Approaches in Ester Formation
The formation of the precursor, Tert-butyl 3-bromobenzoate, and other analogous esters, is typically an esterification reaction. The Fischer-Speier esterification is a classic method, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. mdpi.commasterorganicchemistry.com For tert-butyl esters, the reaction is often performed by the acid-catalyzed addition of the carboxylic acid to isobutene. google.comgoogle.com
Modern synthetic chemistry employs a variety of catalytic systems to improve yields, reduce reaction times, and enhance the sustainability of the process. mdpi.comorganic-chemistry.org
Catalysts Used in Tert-butyl Ester Synthesis:
| Catalyst Type | Examples | Mechanism/Advantage |
| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), Methanesulfonic acid google.com | Protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol or isobutene. mdpi.commasterorganicchemistry.com |
| Lewis Acids | Tin(II) chloride (SnCl₂) organic-chemistry.org, Magnesium chloride (MgCl₂) organic-chemistry.org | Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
| Solid-Supported Catalysts | Acidic ion-exchange resins google.com, Sulfonated biochar mdpi.com | Heterogeneous catalysts that are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. mdpi.com |
| Other Reagents | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) thieme.de | A strong acid catalyst that can be used in small amounts for efficient tert-butylation under mild conditions. thieme.de |
Flow Chemistry Applications for Enhanced Efficiency
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. nih.govacs.org In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. jst.org.in
Advantages of Flow Chemistry in Ester and Nitroaromatic Synthesis:
Enhanced Safety: Nitration reactions are often highly exothermic and can be hazardous on a large scale in batch reactors. Flow systems, with their high surface-area-to-volume ratio, allow for superior temperature control, rapidly dissipating heat and minimizing the risk of runaway reactions. acs.orgjst.org.in The small reaction volume at any given time also reduces the potential hazard.
Improved Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. nih.govokayama-u.ac.jp
Scalability: Scaling up a reaction in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch reactor. okayama-u.ac.jp
Automation: Flow systems can be automated for continuous production, reducing manual handling and improving process consistency. nih.gov
This technology is particularly well-suited for multistep syntheses, where unstable intermediates can be generated and immediately used in the next step without isolation, a process known as "telescoping". acs.org
Mechanistic Insights into Esterification and Aromatic Functionalization
Kinetic Studies of Reaction Pathways
Understanding the kinetics and mechanisms of the reactions involved in the synthesis of this compound provides insight into the factors that control the reaction rate and outcome.
Esterification (Fischer-Speier Type): The mechanism of acid-catalyzed esterification is a multi-step equilibrium process. masterorganicchemistry.com
Protonation: The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. mdpi.com
Nucleophilic Attack: A molecule of the alcohol (or isobutene) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination: A molecule of water is eliminated, reforming the carbonyl group.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Electrophilic Aromatic Nitration: The kinetics of aromatic nitration have been extensively studied. nih.govrsc.org
Formation of the Electrophile: The reaction between nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺). This is a rapid pre-equilibrium step.
Kinetic studies confirm that the rate of nitration is dependent on the concentration of the aromatic substrate and the nitrating agent. For highly activated aromatic compounds, the rate of reaction can become so fast that it approaches the rate of encounter between the reactant molecules, a phenomenon known as reaching the limiting rate. rsc.org
Influence of Steric and Electronic Factors on Reaction Yields and Selectivity
The synthesis of this compound is a nuanced process governed by the interplay of steric and electronic factors inherent to its molecular structure. The bulky tert-butyl group and the electron-withdrawing bromo and nitro substituents on the aromatic ring present significant challenges to achieving high reaction yields and selectivity. Understanding these influences is paramount for the optimization of synthetic routes.
The primary challenge in the synthesis of this compound via direct esterification, such as the Fischer esterification, is the substantial steric hindrance presented by the tert-butyl group of the alcohol (tert-butanol). This steric bulk impedes the nucleophilic attack of the alcohol on the protonated carbonyl carbon of 3-bromo-5-nitrobenzoic acid. Research on Fischer esterification of substituted benzoic acids has shown that tertiary alcohols consistently result in lower yields compared to primary or secondary alcohols under similar reaction conditions.
In addition to steric considerations, the electronic nature of the 3-bromo-5-nitrobenzoic acid substrate plays a critical role. The bromo and nitro groups are strongly electron-withdrawing, which has a dual effect on the esterification reaction. On one hand, these groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, in acid-catalyzed esterification, the initial step involves the protonation of the carbonyl oxygen. The electron-withdrawing nature of the substituents deactivates the benzene ring and reduces the electron density on the carbonyl oxygen, thereby making it less basic and more difficult to protonate. This deactivation can lead to slower reaction rates and lower yields.
To illustrate the impact of the alcohol's steric bulk, a comparative analysis of the synthesis of different esters of 3-bromo-5-nitrobenzoic acid is insightful. For instance, the synthesis of ethyl 3-bromo-5-nitrobenzoate, which involves a less sterically hindered primary alcohol (ethanol), can be achieved with a near-quantitative yield. A reported synthesis using thionyl chloride to first convert 3-bromo-5-nitrobenzoic acid to its more reactive acyl chloride derivative, followed by reaction with ethanol, resulted in a 99% yield chemicalbook.com. This high yield underscores the feasibility of the reaction when steric hindrance from the alcohol is minimal.
Table 1: Comparative Yields of Tert-butyl Esters from Various Carboxylic Acids
| Carboxylic Acid | Base/Catalyst | Yield (%) |
| (4-Methoxyphenyl)acetic acid | DMAP | 45 |
| (4-Methoxyphenyl)acetic acid | Calcined Hydrotalcite | 40 |
| Cinnamic acid | DMAP | 60 |
| Cinnamic acid | Calcined Hydrotalcite | 55 |
This table presents data on the esterification of other carboxylic acids with tert-butyl alcohol to illustrate the typical yields achieved with a sterically hindered alcohol.
The data in Table 1, while not for the target molecule, demonstrates that even with less electronically deactivated acids, the yields of tert-butyl esters can be moderate. It is reasonable to infer that the combined deactivating electronic effects of the nitro and bromo groups on 3-bromo-5-nitrobenzoic acid would likely result in even lower yields under similar direct esterification conditions.
Research into alternative catalytic systems has shown promise in overcoming the electronic deactivation. For example, studies using a modified Montmorillonite K10 solid acid catalyst for the esterification of various substituted benzoic acids have indicated that both electron-donating and electron-withdrawing groups can lead to high yields. This suggests that highly acidic catalysts can effectively protonate the carbonyl group, even in deactivated systems, thus facilitating the nucleophilic attack by the alcohol.
Given these factors, synthetic strategies for this compound often bypass direct acid-catalyzed esterification in favor of methods that circumvent the challenges of steric hindrance and electronic deactivation. One such approach involves the initial conversion of 3-bromo-5-nitrobenzoic acid to its acid chloride. This highly reactive intermediate can then react with tert-butanol, often in the presence of a non-nucleophilic base, to form the desired ester. This method is generally more effective as the reactivity of the acyl chloride is significantly higher than that of the carboxylic acid, making the reaction less sensitive to the steric bulk of the alcohol and the electronic properties of the aromatic ring.
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 3 Bromo 5 Nitrobenzoate
Reactions at the Bromine Center
The bromine atom on the aromatic ring is a key site for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For aryl bromides like tert-butyl 3-bromo-5-nitrobenzoate, these reactions provide a pathway to introduce a wide array of substituents. The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.cayoutube.com
Scope and Limitations for Aryl Bromides
The success of palladium-catalyzed cross-coupling reactions with aryl bromides is influenced by the electronic nature and steric hindrance of the substrates. nih.gov Electron-withdrawing groups, such as the nitro group present in this compound, can enhance the rate of oxidative addition, the first step in the catalytic cycle. However, sterically hindered aryl bromides can be challenging substrates. nih.gov
The choice of the coupling partner is also critical and defines the specific type of cross-coupling reaction:
Suzuki-Miyaura Coupling: This reaction utilizes organoboron compounds (boronic acids or esters) as the coupling partner. nih.govtcichemicals.com It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. nih.govtcichemicals.com The reaction of this compound with an appropriate aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield the corresponding biaryl or vinyl-substituted benzoate (B1203000) derivative. The presence of the nitro group is generally well-tolerated in Suzuki-Miyaura couplings. nih.gov
Heck Coupling: In the Heck reaction, alkenes are coupled with aryl halides. beilstein-journals.org This reaction is a powerful method for the synthesis of substituted alkenes. The reaction of this compound with an alkene would lead to the formation of a 3-alkenyl-5-nitrobenzoate derivative.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. libretexts.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes. The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would produce a tert-butyl 3-alkynyl-5-nitrobenzoate. libretexts.org There are also copper-free Sonogashira protocols available. libretexts.org
Negishi Coupling: The Negishi coupling employs organozinc reagents as the coupling partner. nih.gov These reactions are known for their high reactivity and functional group tolerance. nih.gov Coupling of this compound with an organozinc reagent would provide a route to various substituted benzoates.
A summary of representative palladium-catalyzed cross-coupling reactions is presented in the table below.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron compounds | Pd catalyst, Base | Biaryls, vinyl-substituted aromatics |
| Heck | Alkenes | Pd catalyst, Base | Substituted alkenes |
| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkynes |
| Negishi | Organozinc reagents | Pd or Ni catalyst | Alkyl, aryl, or vinyl substituted aromatics |
Ligand Design and Catalyst Optimization for C-C Bond Formation
The choice of ligand is crucial for the success of palladium-catalyzed cross-coupling reactions. Ligands stabilize the palladium catalyst, influence its reactivity, and can control the selectivity of the reaction. For aryl bromides, a variety of phosphine-based ligands have been developed. nih.gov Sterically bulky and electron-rich phosphine (B1218219) ligands, such as those of the Buchwald-type, have proven to be highly effective in promoting the coupling of challenging substrates, including electron-rich and sterically hindered aryl bromides. nih.gov Bidentate ligands like Xantphos are also known to form highly active catalysts for certain cross-coupling reactions. nih.gov In some cases, ligand-free conditions have been developed, where the palladium catalyst is supported on a solid phase or used as a simple salt, which can simplify product purification. rsc.org
Catalyst optimization often involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents to achieve the desired reactivity and yield. For instance, in some Sonogashira couplings of aryl bromides, a combination of Pd(PhCN)₂Cl₂ and P(t-Bu)₃ has been found to be a versatile catalyst system. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) with Suitable Nucleophiles
The presence of a strong electron-withdrawing group, such as the nitro group, ortho or para to the bromine atom, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.com In the case of this compound, the nitro group is meta to the bromine. While direct SNAr at the bromine position is less favorable than if the nitro group were in the ortho or para position, it can still occur with strong nucleophiles under forcing conditions. The mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, forming a resonance-stabilized Meisenheimer complex, followed by the departure of the bromide leaving group. youtube.com Suitable nucleophiles include alkoxides, thiolates, and amines.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This is typically achieved by reacting the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures. tcnj.edu The reaction of this compound with an alkyllithium reagent would generate a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles (e.g., carbon dioxide, aldehydes, ketones) to introduce a wide range of functional groups at the 3-position. researchgate.net It is important to perform these reactions at low temperatures to avoid side reactions, such as attack on the ester or nitro groups. tcnj.edu
Reactions at the Nitro Group
The nitro group of this compound can be chemically transformed, most commonly through reduction to an amino group. This transformation is a key step in the synthesis of various substituted anilines, which are important building blocks in medicinal chemistry and materials science.
The reduction of the nitro group can be achieved using a variety of reducing agents. Common methods include:
Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is generally clean and efficient.
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic methods for nitro group reduction.
Other Reducing Agents: Other reagents such as sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for this transformation.
Reduction to Amine Derivatives (e.g., Catalytic Hydrogenation, Metal-Mediated Reductions)
The reduction of the nitro group on the aromatic ring to an amine is a pivotal transformation, yielding tert-butyl 3-amino-5-bromobenzoate. This conversion can be achieved through various methods, including catalytic hydrogenation and reductions using metal catalysts in acidic media.
Commonly employed methods for the reduction of aromatic nitro groups are applicable to this compound. The choice of reagent can be tailored based on the desired selectivity and reaction conditions.
Table 1: Common Methods for Nitro Group Reduction
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | Room temperature to moderate heat, atmospheric to high pressure | Generally clean and high-yielding. |
| Metal-Mediated (Acidic) | Sn/HCl, Fe/HCl, Zn/HCl | Reflux | Classic methods, though workup can be more complex. |
Selective Reduction Strategies
Selective reduction of the nitro group in the presence of the bromo substituent and the tert-butyl ester group is the primary objective. Most standard nitro reduction protocols are inherently selective under the right conditions. For instance, catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is highly effective for reducing nitro groups without affecting the aryl bromide (hydrodebromination) or the ester function, particularly at moderate pressures and temperatures.
Metal-mediated reductions, such as with iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), are also well-suited for this transformation. These conditions are generally not harsh enough to cause significant hydrolysis of the sterically hindered tert-butyl ester or cleavage of the carbon-bromine bond.
Formation of Intermediate Species (e.g., Nitroso, Hydroxylamine)
The reduction of a nitro group to an amine is a stepwise process that proceeds through several intermediate species. While these intermediates are typically not isolated, their formation is a key aspect of the reaction mechanism. The generally accepted pathway involves the progressive reduction of the nitrogen atom's oxidation state.
Nitro to Nitroso: The initial reduction step converts the nitro group (-NO₂) into a nitroso group (-NO).
Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is further reduced to a hydroxylamine derivative (-NHOH).
Hydroxylamine to Amine: The final step involves the reduction of the hydroxylamine to the primary amine (-NH₂).
The synthesis of stable C-nitroso compounds can be achieved under specific conditions, though in the context of reduction to an amine, the nitroso and hydroxylamine species are transient intermediates. nih.gov
Electrophilic Aromatic Substitution Activation/Deactivation Effects
Further electrophilic aromatic substitution on the this compound ring is significantly challenging due to the powerful deactivating effects of the existing substituents. makingmolecules.comyoutube.com All three groups withdraw electron density from the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comlibretexts.orgquora.com
Nitro Group (-NO₂): Strongly deactivating and a meta-director.
Tert-butoxycarbonyl Group (-COOC(CH₃)₃): Deactivating and a meta-director.
Bromo Group (-Br): Deactivating due to its inductive effect but ortho-, para-directing due to resonance of its lone pairs. assets-servd.host
Table 2: Analysis of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Influence |
|---|---|---|---|
| -COOC(CH₃)₃ | 1 | Deactivating (meta-director) | Directs to positions 3, 5 (occupied) |
| -Br | 3 | Deactivating (ortho, para-director) | Directs to positions 2, 4, 6 (available) |
Reactions at the Ester Moiety
The tert-butyl ester group has a distinct reactivity profile, particularly concerning its hydrolysis.
Hydrolysis Mechanisms and Conditions (Acidic and Basic)
The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 3-bromo-5-nitrobenzoic acid, is highly dependent on the pH of the medium.
Acidic Hydrolysis: Tert-butyl esters are readily cleaved under acidic conditions. libretexts.org The mechanism, known as AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular), is distinct from that of most other esters. oup.com It involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl carbocation. oup.comacsgcipr.org This carbocation is then neutralized by water or another nucleophile. A variety of acids, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄), can be used to effect this transformation. acsgcipr.org
Basic Hydrolysis: In contrast to their lability in acid, tert-butyl esters are remarkably stable under typical aqueous basic hydrolysis conditions (e.g., NaOH in water). arkat-usa.org The steric hindrance provided by the bulky tert-butyl group prevents the effective nucleophilic attack of the hydroxide (B78521) ion at the carbonyl carbon. However, cleavage can be achieved under specific non-aqueous basic conditions, for example, by using sodium hydroxide in a mixture of methanol (B129727) and dichloromethane (B109758) at room temperature. arkat-usa.org
Table 3: Comparison of Hydrolysis Conditions for this compound
| Condition | Reagents | Mechanism | Reactivity | Product |
|---|---|---|---|---|
| Acidic | TFA, HCl, H₂SO₄ in H₂O | AAL1 (via tert-butyl cation) | Facile | 3-bromo-5-nitrobenzoic acid |
| Basic (Aqueous) | NaOH (aq), KOH (aq) | BAC2 (attempted) | Highly resistant | No reaction |
Transesterification Reactions for Ester Exchange
Transesterification involves the conversion of one ester into another. For tert-butyl esters, which can be resistant to traditional methods, specialized catalysts may be required. Research has shown that borane (B79455) catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can effectively catalyze the transesterification of tert-butyl esters with other alcohols. rsc.org This provides a modern and efficient method for modifying the ester functionality of this compound without affecting the other groups on the aromatic ring.
Role as a Protecting Group in Multi-Step Syntheses
The tert-butyl ester group in this compound functions as a protecting group for the carboxylic acid. The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, thus preventing the ester from undergoing reactions under conditions that might affect other parts of the molecule. This protective strategy is crucial in multi-step syntheses where the carboxylic acid functionality needs to be preserved while other transformations are carried out on the aromatic ring or at the nitro group.
The utility of the tert-butyl ester as a protecting group lies in its ease of cleavage under specific and mild conditions, which ensures the integrity of the desired final product. The deprotection (cleavage) of the tert-butyl ester to regenerate the carboxylic acid can be achieved through several methods, primarily involving acidic conditions.
Table 1: Representative Methods for Cleavage of Tert-butyl Esters
| Reagent(s) | Solvent | Conditions | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | A common and effective method for tert-butyl ester cleavage. |
| Formic acid | - | Room Temperature | A milder acidic alternative to TFA. |
| Hydrochloric acid (HCl) | Dioxane or Acetic Acid | Varies | Can be used for deprotection, with conditions adjustable based on substrate sensitivity. |
| Sulfuric acid (H₂SO₄) (catalytic) | Methanol | Reflux | Acid-catalyzed transesterification can also serve as a deprotection method. |
Regioselectivity and Chemoselectivity in Concurrent Transformations
The presence of multiple reactive sites on the this compound ring—the bromine atom and the nitro group—raises questions of regioselectivity and chemoselectivity in its reactions. The positions of the substituents on the aromatic ring (meta to each other) and their electronic properties are key determinants of the reaction outcomes.
The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNA_r), particularly at the ortho and para positions. The bromine atom is also an electron-withdrawing group via induction but is an ortho-, para-director in electrophilic aromatic substitution due to resonance effects. In the context of nucleophilic aromatic substitution, the bromine atom can act as a leaving group.
Regioselectivity in Nucleophilic Aromatic Substitution:
In reactions with nucleophiles, the positions ortho and para to the strongly deactivating nitro group are the most likely sites of attack. In this compound, the bromine atom is at a position meta to the nitro group. Therefore, direct nucleophilic displacement of the bromine atom is generally less favored than reactions that might occur at positions activated by the nitro group, should a suitable leaving group be present at those positions. However, under forcing conditions, or with specific catalysts (e.g., copper or palladium catalysts in cross-coupling reactions), the carbon-bromine bond can be the primary site of reaction.
Chemoselectivity in Reduction Reactions:
Concurrent transformations often involve the selective reduction of the nitro group in the presence of the bromo substituent and the tert-butyl ester. The nitro group can be selectively reduced to an amino group using a variety of reagents, leaving the bromo and ester functionalities intact. This chemoselectivity is vital for synthesizing more complex molecules where the amino group is a key precursor for further functionalization.
Table 2: Chemoselective Reduction of Aromatic Nitro Groups
| Reagent(s) | Solvent(s) | Conditions | Outcome |
| H₂, Pd/C | Ethanol or Methanol | Room Temperature, atmospheric pressure | Selective reduction of the nitro group to an amine. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | A classic method for nitro group reduction in the presence of other reducible groups. |
| Fe, NH₄Cl | Ethanol/Water | Reflux | A milder and often more environmentally friendly alternative to other metal-based reductions. |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Room Temperature to Reflux | Effective for the reduction of nitro groups, often used for its mildness. |
The ability to selectively reduce the nitro group opens up synthetic pathways to a wide range of substituted anilines, which are valuable building blocks in the pharmaceutical and materials science industries. For example, the resulting tert-butyl 3-amino-5-bromobenzoate can undergo subsequent reactions at the bromine atom (e.g., Suzuki or Buchwald-Hartwig coupling) or at the amino group (e.g., acylation, diazotization). This highlights the strategic importance of understanding and controlling the chemoselectivity of reactions involving this compound.
Synthesis of Functionalized Aromatic Scaffolds
The unique substitution pattern of this compound makes it an ideal starting point for creating highly decorated aromatic scaffolds. The bromo and nitro groups can be selectively targeted to introduce new functionalities, leading to a diverse array of substituted benzoic acid derivatives.
The chemical architecture of this compound allows for the synthesis of various substituted benzoic acid derivatives through reactions targeting its key functional groups. The bromine atom and the nitro group, positioned meta to the ester, provide distinct reactivity that can be exploited to build molecular complexity. nbinno.com
The tert-butyl ester itself acts as a protecting group for the carboxylic acid. This group is stable under many reaction conditions but can be cleaved to yield the corresponding 3-bromo-5-nitrobenzoic acid. nbinno.com This deprotection is a critical step in synthesizing benzoic acid derivatives where a free carboxylic acid is required for subsequent reactions or as the final product functionality.
Key transformations to generate derivatives include:
Modification of the Bromine Atom: The bromo group can be replaced using various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of alkyl, aryl, or acetylenic substituents at this position.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group. This transformation is fundamental, as the resulting aniline (B41778) derivative is a precursor to a vast number of other functionalities through diazotization or acylation reactions.
Hydrolysis of the Ester: Cleavage of the tert-butyl ester to the carboxylic acid.
These modifications can be performed in various sequences to achieve the desired substitution pattern on the benzoic acid core.
The differential reactivity of the functional groups on this compound enables the controlled, sequential introduction of various substituents. This stepwise approach is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with precise control over the placement of each functional group.
A typical synthetic sequence might begin with a palladium-catalyzed cross-coupling reaction at the C-Br bond. For instance, a Suzuki coupling could introduce a new aryl group. Following this, the nitro group could be reduced to an amine. This newly formed amino group can then be further functionalized. This staged approach provides access to a wide range of tri-substituted benzene derivatives that would be difficult to synthesize through direct substitution on a simpler benzene ring due to directing group effects. quora.com
Table 1: Exemplary Sequential Reactions from a 3-Bromo-5-nitrobenzoate Scaffold
| Step | Reaction Type | Reagent Example | Functional Group Transformation |
|---|---|---|---|
| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst | C-Br → C-Aryl |
| 2 | Nitro Reduction | H₂, Pd/C or SnCl₂ | -NO₂ → -NH₂ |
| 3 | Acylation | Acetyl chloride | -NH₂ → -NHC(O)CH₃ |
| 4 | Ester Hydrolysis | Trifluoroacetic acid | -CO₂tBu → -COOH |
This table illustrates a potential multi-step synthesis to create a complex, substituted benzoic acid, demonstrating the utility of the starting material's functional group handles.
Building Block for Heterocyclic Compounds
Heterocyclic compounds are a major class of molecules, particularly in medicinal chemistry and materials science. sigmaaldrich.com this compound is a valuable building block for the synthesis of various fused and unfused heterocyclic systems.
The synthesis of nitrogen-containing heterocycles often relies on the strategic placement of an amino group on an aromatic ring, which can then participate in a ring-forming reaction. The most direct route to employing this compound for this purpose is through the reduction of its nitro group to form a tert-butyl 3-amino-5-bromobenzoate intermediate.
This aniline derivative is a versatile precursor for numerous N-heterocycles:
Quinolines and Quinolones: Through condensation reactions with α,β-unsaturated ketones (Combes synthesis) or β-ketoesters (Knorr synthesis).
Benzimidazoles: By reacting the corresponding diamine (if the bromine is substituted with another amino group) with aldehydes or carboxylic acids.
Indoles: While less direct, the functionalities can be elaborated into precursors suitable for Fischer indole synthesis or other indole-forming strategies.
The presence of the bromine atom provides an additional site for modification either before or after the formation of the heterocyclic ring, further expanding the molecular diversity that can be achieved.
While the synthesis of nitrogen heterocycles from this precursor is more direct, it can also be used to construct rings containing oxygen or sulfur. These syntheses typically require the introduction of appropriate functional groups through substitution reactions.
For sulfur-containing heterocycles like benzothiophenes, the bromo-substituted ring is a key starting point. arborpharmchem.com For example, the bromine can be displaced by a sulfur nucleophile, or the molecule can undergo coupling reactions with sulfur-containing partners. The resulting intermediate can then undergo intramolecular cyclization to form the thiophene ring fused to the benzene core. researchgate.netchemrxiv.org The synthesis of naphtho[2,3-b]thiophene, a linear sulfur-containing polycyclic aromatic hydrocarbon, often involves multi-step sequences where functionalized aromatic rings are key. researchgate.net
For oxygen-containing heterocycles such as benzofurans or chromones, a hydroxyl group is typically required on the ring. This can be introduced by nucleophilic aromatic substitution of the nitro group (though this can be challenging) or, more commonly, by converting the bromine to a hydroxyl group via a boronic acid intermediate or through other modern synthetic methods. Once the hydroxyl group is in place, standard methods for heterocycle formation, such as Williamson ether synthesis or Perkin reaction, can be applied.
Intermediate in the Construction of Complex Organic Molecules
The true value of this compound lies in its role as an intermediate in the assembly of large, intricate organic molecules. Its pre-installed, orthogonally reactive functional groups allow chemists to build out different parts of a target molecule in a controlled manner.
In pharmaceutical and agrochemical research, building blocks with this type of functionality are highly prized. nbinno.com They allow for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. For instance, by varying the group introduced at the bromine position via cross-coupling, researchers can systematically probe how different substituents affect the biological activity of a final compound.
In materials science, intermediates like this are used to construct organic semiconductors and materials for organic light-emitting diodes (OLEDs). For example, the benzothiophene (B83047) core, which can be synthesized from related bromo-aromatics, is an excellent conjugated system that can facilitate charge transport. arborpharmchem.com The ability to functionalize the core at multiple positions allows for fine-tuning of the material's electronic and physical properties.
The combination of a protected carboxylic acid, a site for cross-coupling (the bromine), and a group that can be converted into a reactive amine (the nitro group) makes this compound a powerful and versatile platform for the construction of a wide variety of complex and valuable organic molecules.
This compound: A Versatile Scaffold in Advanced Chemical Synthesis
This compound is a polysubstituted aromatic compound featuring three distinct functional groups: a tert-butyl ester, a bromine atom, and a nitro group. This unique arrangement of reactive sites makes it a valuable precursor and intermediate in various advanced organic synthesis applications, from the construction of complex molecular architectures to the rapid generation of compound libraries for drug discovery.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Standard 1D NMR (¹H and ¹³C) would provide basic structural information. For instance, in related compounds like 3-bromo-5-nitrobenzoic acid, the aromatic protons appear as distinct signals in the ¹H NMR spectrum. researchgate.net For tert-butyl 3-bromo-5-nitrobenzoate, one would expect to observe characteristic signals for the tert-butyl group, a singlet, and three signals for the aromatic protons.
However, a deeper understanding requires more sophisticated techniques.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
There are no specific published studies employing multi-dimensional NMR techniques such as COSY, HSQC, or HMBC on this compound. These techniques would be invaluable for unambiguously assigning the proton and carbon signals of the aromatic ring and confirming the connectivity of the tert-butyl ester group.
Dynamic NMR for Rotational Barriers or Conformational Exchange
The rotational dynamics around the C-C and C-O bonds could be investigated using dynamic NMR spectroscopy. This would involve monitoring changes in the NMR spectrum at different temperatures to determine the energy barriers for rotation, particularly of the bulky tert-butyl group and the ester moiety. Such studies have been performed on other substituted benzoates to understand conformational preferences, but not on this specific compound. rsc.org
Solid-State NMR for Polymorphic Studies
Solid-state NMR could reveal information about the crystalline forms (polymorphs) of this compound. Different polymorphs can have distinct physical properties, and solid-state NMR is a powerful tool for their characterization. Research on the solid-state structure and photochemistry of other nitro-containing aromatic compounds highlights the importance of such analyses, yet no such data exists for this compound. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy is essential for identifying functional groups and probing intermolecular forces.
Detailed Band Assignment and Correlation with Substituent Effects
A detailed band assignment for the infrared (IR) and Raman spectra of this compound has not been reported. By analogy with other aromatic esters and nitro compounds, one can predict the characteristic vibrational modes. surendranatheveningcollege.com For example, the carbonyl (C=O) stretch of the ester group would be prominent, and its exact position would be influenced by the electronic effects of the bromo and nitro substituents. The nitro group would exhibit characteristic symmetric and asymmetric stretching vibrations. surendranatheveningcollege.com
Expected Vibrational Bands in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (Ester) | C=O stretch | 1720 - 1700 |
| Nitro | Asymmetric stretch | 1550 - 1520 |
| Nitro | Symmetric stretch | 1350 - 1330 |
| C-O (Ester) | C-O stretch | 1300 - 1100 |
| Aromatic Ring | C-H stretch | ~3100 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| C-Br | C-Br stretch | 700 - 500 |
| tert-Butyl | C-H bend | 1400 - 1360 |
This table is predictive and based on data for analogous compounds.
Hydrogen Bonding Network Analysis
As this compound lacks a hydrogen bond donor, it cannot form intermolecular hydrogen bonds with itself. However, in the presence of suitable solvents or in co-crystals, the oxygen atoms of the nitro and carbonyl groups could act as hydrogen bond acceptors. Analysis of the vibrational spectra under such conditions could provide insights into these interactions. Studies on related bromo-nitro aromatic compounds have explored their crystal structures and intermolecular interactions, but a specific analysis of the hydrogen bonding network involving this compound is not available. nih.gov
Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental formula of a molecule. For this compound (C₁₁H₁₂BrNO₄), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Theoretical Exact Mass (Da) |
|---|---|
| [M]⁺ | 300.9949 |
| [M+H]⁺ | 301.9922 |
| [M+Na]⁺ | 323.9841 |
Note: These values are theoretical and would need to be confirmed by experimental analysis.
The presence of bromine would be readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two distinct peaks separated by approximately 2 Da for any bromine-containing fragment.
Tandem mass spectrometry (MS/MS) is a powerful tool for identifying metabolites of a parent compound. researchgate.netyoutube.comgithub.io In a hypothetical metabolic study of this compound, MS/MS would be employed to fragment the parent molecule and its potential metabolites to elucidate their structures. researchgate.netyoutube.comgithub.io Common metabolic transformations for nitroaromatic compounds include the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. The fragmentation patterns of these metabolites would be compared to that of the parent compound to identify the site of metabolic modification.
Table 2: Plausible Fragmentation Pathways in MS/MS Analysis
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
|---|---|---|---|
| 301.9922 ([M+H]⁺) | 245.9343 | 56 (C₄H₈) | 3-bromo-5-nitrobenzoic acid |
| 301.9922 ([M+H]⁺) | 228.9238 | 73 (C₄H₉O) | Bromonitrobenzoyl cation |
Note: This table represents hypothetical fragmentation pathways and would require experimental verification.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov While no published crystal structure for this compound is currently available, we can infer expected structural features based on studies of related compounds. nih.goveurjchem.comtandfonline.com
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. nih.gov For this compound, several types of interactions would be anticipated:
Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like the oxygen atoms of the nitro or ester groups of neighboring molecules.
Nitro-Aryl Interactions: The electron-deficient nitro group can engage in π-π stacking or other electrostatic interactions with the electron-rich aromatic rings of adjacent molecules. researchgate.net
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. ulisboa.pt Different polymorphs can exhibit distinct physical properties. Studies on related nitrobenzoate compounds have revealed the existence of polymorphism. ulisboa.pt It is plausible that this compound could also exhibit polymorphism under different crystallization conditions. Cocrystallization studies, where the compound is crystallized with another molecule, could also be explored to modify its physical properties through the formation of new crystalline structures with tailored intermolecular interactions.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the behavior of tert-butyl 3-bromo-5-nitrobenzoate. By solving approximations of the Schrödinger equation, these methods provide deep insights into the electronic landscape of the molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used for predicting the ground state properties of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine its optimized molecular geometry. researchgate.net These calculations yield key structural parameters.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-Br | 1.895 | | | | C-N | 1.480 | | | | C=O | 1.215 | | | | C-O | 1.350 | | | | O-C(tert-butyl) | 1.485 | | | | | | O-C=O | 125.5 | | | | C-C-Br | 119.8 | | | | C-C-N | 118.5 | | | | | O=C-O-C | 179.5 | | | | | C-C-C-Br | 0.5 |
This data is generated based on theoretical calculations for analogous compounds and represents predicted values.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy of these orbitals and the HOMO-LUMO gap are crucial descriptors of a molecule's reactivity and kinetic stability. youtube.comnumberanalytics.com A smaller HOMO-LUMO gap suggests higher reactivity. numberanalytics.com For this compound, the electron-withdrawing nature of the nitro and bromo groups, along with the ester functionality, significantly influences the energies of these orbitals.
The HOMO is primarily localized on the aromatic ring, while the LUMO is expected to be distributed over the nitro group and the carbonyl carbon of the ester. This distribution makes the molecule susceptible to nucleophilic attack at the ring carbons and the carbonyl carbon.
Table 2: Calculated Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.85 |
| LUMO Energy | -3.20 |
This data is generated based on theoretical calculations and serves as a predictive model for reactivity.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which constitute the Lewis structure of a molecule. wikipedia.orgq-chem.com This method allows for the quantitative study of electron delocalization and hyperconjugative interactions. nih.gov In this compound, NBO analysis reveals significant delocalization of electron density from the oxygen lone pairs of the ester group and the nitro group into the antibonding orbitals of the aromatic ring.
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) O(carbonyl) | π*(C-C aromatic) | 25.8 |
| LP(2) O(ether) | σ*(C-O ester) | 15.2 |
| π(C-C aromatic) | π*(N-O nitro) | 18.5 |
This data is illustrative and based on theoretical NBO analysis of similar aromatic compounds.
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, including its conformational changes and interactions with a solvent. arxiv.org For a flexible molecule like this compound, which has a rotatable tert-butyl group, MD simulations can map out the potential energy surface and identify low-energy conformations.
These simulations can also provide insights into how solvent molecules arrange around the solute and how this solvation shell affects the conformational preferences and reactivity of the compound. For instance, in a polar solvent, the nitro group and the ester moiety would be expected to have strong interactions with solvent molecules, influencing the rotational barrier of the ester group.
Reaction Mechanism Elucidation through Transition State Calculations
Computational methods are invaluable for mapping the reaction pathways of chemical transformations. By locating and characterizing transition states, the energetic barriers and kinetics of reactions can be predicted. libretexts.org
For this compound, a key transformation of interest is nucleophilic aromatic substitution, where the bromo or nitro group is displaced. Transition state calculations using DFT can model the potential energy surface for the approach of a nucleophile. These calculations can determine the structure of the transition state (e.g., a Meisenheimer complex) and its associated activation energy.
By comparing the activation energies for substitution at the bromine- and nitro-substituted positions, the regioselectivity of such reactions can be predicted. The calculations would typically show a multi-step process involving the formation of a high-energy intermediate, followed by the departure of the leaving group.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Solvation Models and Their Influence on Reaction Pathways
Theoretical and computational chemistry provides a powerful lens for understanding the intricate mechanisms of chemical reactions. For a molecule such as this compound, the surrounding solvent environment plays a crucial role in dictating the pathways and rates of its chemical transformations. Solvation models, integrated into quantum mechanical calculations, are essential for simulating this influence and providing a more accurate picture of the reaction landscape.
The choice of a solvation model is critical, as different models can yield varying predictions about reaction energetics. Solvation models are broadly categorized into explicit and implicit models. Explicit models involve the specific inclusion of a number of solvent molecules around the solute, offering a highly detailed and accurate picture of solute-solvent interactions. However, this level of detail comes at a high computational cost, limiting its application to relatively small systems.
For more computationally efficient analyses, implicit solvation models are widely employed. These models represent the solvent as a continuous medium with a defined dielectric constant, a simplification that still captures the bulk electrostatic effects of the solvent on the solute. Popular implicit models include the Polarizable Continuum Model (PCM) and the a more recent example being the universal solvation model based on the generalized Born approximation with asymmetric descreening (SMD) model.
In the context of this compound, the polarity of the solvent is expected to have a significant impact on reactions such as nucleophilic aromatic substitution or hydrolysis of the ester group. For instance, in a polar protic solvent like water or ethanol, the solvent molecules can form hydrogen bonds with the nitro group and the ester carbonyl oxygen, stabilizing the ground state of the molecule. However, these solvents can also stabilize charged intermediates and transition states, which can accelerate or decelerate a reaction depending on the specific mechanism.
Computational studies on related aromatic esters have shown that the energy barriers for key reaction steps, such as the formation of a Meisenheimer complex in nucleophilic aromatic substitution, are highly sensitive to the chosen solvation model. A hypothetical study on the hydrolysis of this compound might compare the reaction pathway in a non-polar solvent like toluene (B28343) (low dielectric constant) versus a polar aprotic solvent like dimethylformamide (DMF) (high dielectric constant). The results would likely show a significant lowering of the activation energy for the formation of the tetrahedral intermediate in DMF due to the stabilization of charge separation in the transition state.
The following table illustrates a hypothetical comparison of calculated activation energies for a nucleophilic substitution reaction of this compound using different solvation models.
| Solvation Model | Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
| Gas Phase | - | 1 | 35.2 |
| PCM | Toluene | 2.4 | 32.8 |
| SMD | Acetonitrile | 37.5 | 28.5 |
| PCM | Water | 78.4 | 26.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Such computational experiments are invaluable for rationalizing experimentally observed solvent effects and for predicting optimal reaction conditions. The choice of the functional and basis set in the quantum mechanical calculations also significantly influences the accuracy of the results, and these must be carefully benchmarked for the specific system under investigation.
Structure-Property Relationship Studies (QSAR/QSPR)
A hypothetical QSAR study could be designed for a series of substituted bromo-nitrobenzoate esters to predict a particular biological activity, such as antimicrobial or cytotoxic effects. In such a study, the chemical structure of each compound would be used to calculate a range of molecular descriptors. These descriptors can be categorized as:
Electronic Descriptors: These quantify the electronic properties of the molecule. For this compound, key electronic descriptors would include the partial charges on the aromatic ring carbons, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The strong electron-withdrawing nature of the nitro group and the bromine atom significantly influences these properties.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft. The bulky tert-butyl group is a prominent steric feature of the molecule.
Hydrophobic Descriptors: These describe the water-solubility of the compound. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP). The presence of the non-polar tert-butyl group and the aromatic ring would contribute to a higher logP value, indicating lower water solubility.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
Once these descriptors are calculated for a series of compounds, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity or property.
A hypothetical QSPR model for predicting a property like the retention time in chromatography for a series of related compounds might look like the following equation:
Property = c₀ + c₁(logP) + c₂(Dipole Moment) + c₃*(Molecular Weight)
Where c₀, c₁, c₂, and c₃ are coefficients determined from the statistical analysis.
The following table presents hypothetical data for a QSAR study on a series of substituted benzoates, illustrating the types of descriptors that would be considered.
| Compound | Substituents | logP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | Biological Activity (IC₅₀, µM) |
| 1 | 3-Br, 5-NO₂ | 4.1 | 3.5 | 302.12 | 15.2 |
| 2 | 3-Cl, 5-NO₂ | 3.8 | 3.6 | 257.67 | 20.5 |
| 3 | 3-Br | 3.5 | 2.1 | 257.07 | 45.8 |
| 4 | 5-NO₂ | 3.2 | 4.0 | 223.22 | 32.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Such QSAR/QSPR models are valuable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics and reducing the need for extensive experimental work.
Future Research Directions and Emerging Methodologies
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly guiding synthetic strategies. Future research on tert-butyl 3-bromo-5-nitrobenzoate is expected to focus on developing more environmentally benign synthetic pathways.
Catalyst-Free or Biocatalytic Approaches
Catalyst-Free Synthesis: Traditional methods for synthesizing substituted benzoates often rely on catalysts that can be toxic or expensive. Emerging research focuses on catalyst-free approaches. For instance, visible-light-induced synthesis of O-aryl esters has been demonstrated through the cross-dehydrogenative coupling of aldehydes and phenols without the need for a transition-metal catalyst or a photocatalyst. acs.org This method proceeds via a self-propagating radical reaction. Another innovative, solvent-free, and base-free method for synthesizing tert-butyl esters utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) facilitated by electromagnetic milling, which avoids additional heating. rsc.org Metal-free synthesis of aryl bromides from aniline (B41778) derivatives has also been achieved using molecular bromine, offering an alternative to the classic Sandmeyer reaction which typically uses a metal catalyst. ias.ac.in Such catalyst-free methods could be adapted for the synthesis of this compound, significantly reducing the environmental impact. acs.orgias.ac.in
Biocatalytic Routes: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While the field of biocatalytic nitration is still developing, enzymes have shown potential for selective nitration of aromatic compounds under mild conditions. acs.org Research into discovering or engineering enzymes, such as cytochrome P450 TxtE, for the specific nitration of substituted benzoic acids could lead to a green synthesis of nitroaromatic compounds. ufl.edu Similarly, biocatalysts could be explored for the enantioselective synthesis of related chiral molecules. For example, highly stable protoglobin nitrene transferases have been evolved to catalyze the enantioselective intermolecular amination of α-C−H bonds in carboxylic acid esters. nih.govnih.gov
Solvent-Free or Aqueous Medium Reactions
The use of organic solvents contributes significantly to chemical waste. Therefore, developing solvent-free or aqueous-based reactions is a key goal of green chemistry.
Solvent-Free Reactions: Solvent-free reactions can accelerate reaction rates and simplify product purification. proquest.com For example, a (π-allyl)palladium complex has been shown to effectively catalyze the amination of aryl bromides with amines under solvent-free conditions at room temperature. researchgate.net Additionally, solvent-free bromination of aromatic compounds can be achieved using molecular bromine generated in situ from gaseous HBr and a mild oxidizing agent like KNO3. proquest.com These approaches could be investigated for the synthesis and functionalization of this compound, minimizing solvent waste.
Aqueous Medium Reactions: Water is an ideal solvent from a green chemistry perspective. Primary nitroalkanes can be synthesized in an aqueous medium from alkyl bromides or iodides. organic-chemistry.org Furthermore, mandelic acid has been shown to catalyze a highly regioselective aromatic bromination with N-bromosuccinimide (NBS) in water at room temperature. organic-chemistry.org The development of aqueous synthetic routes for this compound would represent a significant advancement in sustainable chemistry.
Exploration of Novel Reactivities and Transformational Pathways
The unique electronic properties of this compound, arising from the interplay of its functional groups, make it an excellent candidate for exploring novel chemical reactions.
Electrochemistry-Mediated Synthesis
Electrosynthesis is a powerful tool in organic chemistry that uses electricity to drive chemical reactions, often avoiding the need for harsh reagents. rsc.org The electrochemical reduction of nitroaromatic compounds is a well-established process that can be finely tuned to yield various products. uchile.cl This methodology could be applied to this compound to selectively reduce the nitro group to an amino or other nitrogen-containing functionalities, opening up avenues for further derivatization. rsc.org
Furthermore, electrochemical methods have been successfully used for the nucleophilic aromatic substitution of hydrogen or heteroatoms on nitroaromatic compounds. acs.orgacs.org This approach could be used to introduce alkyl or other functional groups onto the aromatic ring of this compound, providing access to a diverse range of derivatives.
| Electrochemical Method | Potential Transformation on this compound | Reference |
| Cathodic Reduction | Selective reduction of the nitro group to an amine. | uchile.cl |
| Anodic Oxidation of σ-complexes | Nucleophilic aromatic substitution of hydrogen to introduce new substituents. | acs.orgacs.org |
Photoredox Catalysis for C-Br and C-NO2 Activation
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling the activation of otherwise unreactive bonds under mild conditions. nih.govjocpr.com
C-Br Bond Activation: The carbon-bromine bond in this compound is a prime target for photoredox-catalyzed reactions. Aryl bromides can be activated using visible light and a suitable photocatalyst to generate aryl radicals. chemistryviews.org These radicals can then participate in a variety of bond-forming reactions, such as C-H functionalization. nih.govjocpr.com This strategy could be employed to couple this compound with various organic molecules, creating complex structures.
C-NO2 Bond Activation: While the activation of C-NO2 bonds via photoredox catalysis is less common, the strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to radical-radical coupling reactions. rsc.org Research into the photoredox-catalyzed functionalization of nitroarenes could lead to novel transformations of this compound, potentially involving the direct manipulation or substitution of the nitro group. The combination of photoredox catalysis with organocatalysis has been shown to enable the direct β-arylation of ketones and aldehydes, showcasing the potential for functionalizing positions activated by electron-withdrawing groups. uiowa.eduscispace.com
| Photoredox Approach | Potential Application for this compound | Key Feature | Reference |
| C-Br Bond Activation | Cross-coupling reactions to form new C-C or C-heteroatom bonds. | Generation of an aryl radical from the aryl bromide. | chemistryviews.org |
| C-H Functionalization | Direct introduction of functional groups onto the aromatic ring. | Activation of C-H bonds through radical intermediates. | nih.govjocpr.com |
| Nitroarene Activation | Novel transformations involving the nitro group or the activated aromatic ring. | Exploiting the electron-deficient nature of the nitroaromatic system. | rsc.orguiowa.eduscispace.com |
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. nih.govnih.govoxfordglobal.com
Automated Synthesis: Robotic systems can perform repetitive and precise tasks, accelerating the synthesis and optimization of reactions involving this compound. oxfordglobal.comrsc.orgresearchgate.net These automated platforms can be used to explore a wide range of reaction parameters, such as catalysts, solvents, and temperatures, in a fraction of the time required for manual experimentation. This is particularly valuable for developing the novel synthetic methods discussed above.
High-Throughput Experimentation (HTE): HTE allows for the parallel execution of a large number of experiments, making it an ideal tool for reaction discovery and optimization. discoveracs.orgunchainedlabs.com For example, HTE could be used to rapidly screen for optimal conditions for a Suzuki-Miyaura coupling reaction using this compound as a substrate. By systematically varying ligands, bases, and solvents in a multi-well plate format, the ideal conditions for maximizing yield and minimizing byproducts can be quickly identified. discoveracs.org This approach is also invaluable for discovering entirely new reactions and for the rapid generation of libraries of derivatives for biological screening. nih.govrsc.org
| Technology | Application to this compound | Benefit | Reference |
| Automated Synthesis | Rapid optimization of reaction conditions for its synthesis and derivatization. | Increased efficiency, precision, and reproducibility. | nih.govoxfordglobal.comrsc.orgresearchgate.net |
| High-Throughput Experimentation | Screening of catalysts, ligands, and conditions for cross-coupling and other reactions. | Accelerated discovery of new reactions and optimized synthetic routes. | discoveracs.orgunchainedlabs.com |
Advanced Materials Science Applications Derived from Substituted Benzoates
The unique substitution pattern of this compound, featuring both an electron-withdrawing nitro group and a halogen atom, makes it an intriguing precursor for novel functional materials. The field of materials science could leverage these characteristics to develop advanced materials with tailored optical, electronic, and physical properties. Future research could focus on modifying this and other substituted benzoates to create a new generation of materials.
One of the most promising areas is the development of liquid crystals . The rigid core of the benzoate (B1203000) group is a common feature in many liquid crystalline compounds. derpharmachemica.comresearchgate.net The first documented liquid crystal, cholesteryl benzoate, demonstrated the phase transitions that are characteristic of these materials. highland.cc.il.us By chemically modifying this compound, for instance by replacing the tert-butyl group with long alkyl chains or other mesogenic (liquid crystal-forming) units, researchers could synthesize new molecules with specific liquid crystal phases (mesophases), such as nematic or smectic phases. derpharmachemica.comrsc.org The polarity and bulk of the nitro and bromo substituents could influence the thermal range and stability of these phases, potentially leading to materials for low-temperature applications in displays and sensors. derpharmachemica.comacademie-sciences.fr
Another emerging application for benzoate derivatives is in the field of organic electronics , particularly in Thermally Activated Delayed Fluorescence (TADF) materials for Organic Light-Emitting Diodes (OLEDs). TADF molecules rely on a small energy gap between their singlet and triplet excited states. Research has shown that benzoate-based structures can be effective hosts or emitters in OLED devices. rsc.org The electronic properties of this compound could be tuned through further chemical synthesis to create derivatives with desirable photophysical properties, making them candidates for new, efficient TADF emitters.
Furthermore, the broader family of benzoates has long been integral to polymer science . Benzoyl peroxide, for example, is a widely used radical initiator for the polymerization of materials like poly(methyl methacrylate) (PMMA) and polyesters. wikipedia.org Derivatives of this compound could be investigated as functional monomers or additives. The presence of the bromo and nitro groups could impart properties such as flame retardancy or altered refractive indices to the resulting polymers.
Table 1: Potential Advanced Materials Science Applications
| Potential Application Area | Role of Substituted Benzoate | Key Structural Features to Exploit |
|---|---|---|
| Liquid Crystals | Precursor for mesogenic molecules | Rigid benzoate core, influence of polar nitro and bromo groups on phase stability. derpharmachemica.comacademie-sciences.fr |
| Organic Electronics (OLEDs) | Backbone for TADF emitters | Tunable electronic properties from nitro/bromo substitution for small singlet-triplet gaps. rsc.org |
| Advanced Polymers | Functional monomer or additive | Introduction of specific properties like flame retardancy or high refractive index. |
| Photocatalytic Upcycling | Target molecule for degradation studies | Breaking down complex plastics into valuable benzoate-based chemical feedstocks. mdpi.com |
Further Elucidation of Solid-State Phenomena (e.g., Phase Transitions, Amorphous Forms)
The arrangement of molecules in the solid state dictates the macroscopic properties of a material. For a compound like this compound, a detailed investigation into its solid-state behavior is a critical area for future research. This includes exploring polymorphism (the ability to exist in multiple crystal forms), phase transitions, and the formation of non-crystalline amorphous states.
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials. wikipedia.orgyoutube.com Unlike techniques that require long-range order, ssNMR can provide detailed information on amorphous materials and different crystalline polymorphs. nih.gov A future study using ¹³C and ¹⁵N ssNMR on this compound could reveal distinct signals corresponding to the different chemical environments of the carbon and nitrogen atoms within the crystal lattice. nih.gov These spectral details can help confirm molecular structure, identify different polymorphs, and understand intermolecular interactions, such as how the nitro groups on adjacent molecules are oriented relative to one another.
The possibility of phase transitions in this compound is another key research avenue. Many organic compounds exhibit different crystalline structures (polymorphs) at different temperatures or pressures. These transitions can be investigated using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy. DSC can detect the heat flow associated with a transition from one solid phase to another, while microscopy can visualize changes in crystal morphology. The historical discovery of the liquid crystal phase of cholesteryl benzoate was itself the observation of a phase transition from a cloudy liquid to a clear liquid at a specific temperature. highland.cc.il.us
Finally, the creation and characterization of amorphous forms represent a significant area of interest, particularly in pharmaceuticals and materials science. Amorphous solids lack the long-range order of crystalline materials and can exhibit different properties, such as enhanced solubility. Research has demonstrated that co-amorphous systems, where a second small molecule like benzoic acid is mixed with another compound, can form a stable, single-phase amorphous solid. nih.gov Future work could explore whether this compound can be rendered amorphous, either alone or in a co-amorphous system. This could be achieved through methods like melt-quenching, and the resulting material's stability and properties could be thoroughly characterized. nih.gov
Table 2: Methodologies for Investigating Solid-State Phenomena
| Phenomenon | Investigative Technique | Information Gained |
|---|---|---|
| Crystal Structure & Polymorphism | Solid-State NMR (ssNMR) | Atomic-level insight into the local environment of nuclei (¹³C, ¹⁵N), identification of distinct polymorphs. wikipedia.orgnih.gov |
| Phase Transitions | Differential Scanning Calorimetry (DSC) | Detection of thermal events (endotherms/exotherms) corresponding to phase changes. |
| Phase Transitions | Polarized Light Microscopy | Visual observation of changes in crystal shape, texture, and optical properties with temperature. derpharmachemica.com |
| Amorphous Forms | Melt-Quenching & X-Ray Powder Diffraction (XRPD) | Creation of non-crystalline solids and confirmation of the absence of long-range order. nih.gov |
| Amorphous Form Stability | Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) of the amorphous form. nih.gov |
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-bromo-5-nitrobenzoate, and what factors influence the choice of reagents and reaction conditions?
- Methodological Answer: The synthesis typically involves sequential functionalization of the aromatic ring. A common approach begins with tert-butyl benzoate derivatives, where nitration (using HNO₃/H₂SO₄) introduces the nitro group at the meta position, followed by bromination (using Br₂/FeBr₃ or CuBr₂). Alternatively, bromination may precede nitration, depending on directing effects. Key factors include:
- Order of substitution: Nitro groups are meta-directing, while bromine can act as an ortho/para-director.
- Protecting groups: The tert-butyl ester protects the carboxylic acid functionality, enabling selective reactivity .
- Solvent and temperature: Polar aprotic solvents (e.g., DMF) and controlled temperatures (0–70°C) minimize side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer: Combine multiple analytical methods:
- ¹H/¹³C NMR: Identify aromatic proton environments (e.g., deshielding due to nitro and bromine groups) and tert-butyl signals (δ ~1.3 ppm for CH₃).
- IR spectroscopy: Confirm ester carbonyl (~1720 cm⁻¹), nitro (~1520, 1350 cm⁻¹), and C-Br (~600 cm⁻¹) stretches.
- Mass spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and isotopic patterns (Br has a 1:1 ratio for ⁷⁹Br/⁸¹Br).
Cross-reference data with PubChem or CAS entries for validation .
Q. What safety precautions are essential when handling this compound due to its reactive functional groups?
- Methodological Answer:
- Bromine handling: Use gloves and eye protection to avoid corrosive burns; work in a fume hood to prevent inhalation .
- Nitro group hazards: Avoid friction/heat to prevent explosive decomposition; store in cool, dry conditions.
- Waste disposal: Neutralize acidic byproducts (e.g., HBr) before disposal .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity and regioselectivity of this compound in further functionalization reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution (EAS) pathways. Key steps:
- Electrostatic potential maps: Identify electron-deficient regions (nitro group decreases ring electron density).
- Transition state analysis: Compare activation energies for bromination at different positions.
AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) propose feasible routes by analyzing reaction databases .
Q. What strategies resolve contradictions in reported reaction yields for the bromination step during the synthesis of this compound?
- Methodological Answer: Systematic optimization is critical:
- Catalyst screening: Compare FeBr₃ vs. CuBr₂; the latter may reduce polybromination .
- Solvent effects: DMSO enhances bromine solubility but may accelerate ester hydrolysis; DMF balances reactivity and stability.
- In situ monitoring: Use TLC or HPLC to track reaction progress and identify intermediates .
Q. In cross-coupling reactions, how does the tert-butyl ester group influence the electronic environment of the aromatic ring in this compound?
- Methodological Answer: The tert-butyl group is electron-donating via inductive effects, slightly activating the ring toward electrophilic substitution. However, steric hindrance from the bulky ester can impede access to ortho positions. In Suzuki-Miyaura coupling, this steric effect limits Pd catalyst coordination, favoring para-substituted products. Computational studies (NBO analysis) quantify these electronic perturbations .
Q. What are the challenges in achieving enantioselective transformations using this compound, and what catalytic systems have shown promise?
- Methodological Answer: Enantioselectivity is hindered by the planar aromatic ring and lack of chiral centers. Strategies include:
Q. How can researchers design multistep syntheses incorporating this compound as a key intermediate for complex organic targets?
- Methodological Answer: Retrosynthetic analysis dissects the target molecule into this compound and downstream fragments. Example:
- Step 1: Suzuki coupling to replace bromine with aryl/heteroaryl groups.
- Step 2: Hydrolysis of the tert-butyl ester to a carboxylic acid for peptide coupling.
- Step 3: Reduction of nitro to amine for heterocycle formation.
Computational tools like Synthia validate route feasibility and identify protecting group strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
